6-Chloro-7-(3-nitrobenzyl)-7h-purine
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Overview
Description
6-Chloro-7-(3-nitrobenzyl)-7h-purine is a synthetic organic compound that belongs to the purine class of heterocyclic aromatic organic compounds It is characterized by the presence of a chloro group at the 6th position and a 3-nitrobenzyl group at the 7th position of the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-(3-nitrobenzyl)-7h-purine typically involves multiple steps, starting from commercially available purine derivatives. One common synthetic route includes:
Nitration: Introduction of the nitro group to the benzyl ring using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Chlorination: Introduction of the chloro group to the purine ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Benzylation: Attachment of the 3-nitrobenzyl group to the purine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-(3-nitrobenzyl)-7h-purine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding purine derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Catalysts: Palladium, platinum, nickel.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Purines: Formed by nucleophilic substitution of the chloro group.
Scientific Research Applications
6-Chloro-7-(3-nitrobenzyl)-7h-purine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biological Research: Used as a probe to study purine metabolism and its role in various biological processes.
Materials Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 6-Chloro-7-(3-nitrobenzyl)-7h-purine involves its interaction with specific molecular targets, such as enzymes involved in DNA synthesis and repair. The chloro and nitro groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by forming stable complexes, thereby blocking the catalytic function and leading to cell cycle arrest or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-7-(2-nitrobenzyl)-7h-purine
- 6-Chloro-7-(4-nitrobenzyl)-7h-purine
- 6-Chloro-7-(3-aminobenzyl)-7h-purine
Uniqueness
6-Chloro-7-(3-nitrobenzyl)-7h-purine is unique due to the specific positioning of the nitro group on the benzyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in enzyme inhibition profiles and potential therapeutic applications compared to its analogs.
Properties
CAS No. |
7008-54-0 |
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Molecular Formula |
C12H8ClN5O2 |
Molecular Weight |
289.68 g/mol |
IUPAC Name |
6-chloro-7-[(3-nitrophenyl)methyl]purine |
InChI |
InChI=1S/C12H8ClN5O2/c13-11-10-12(15-6-14-11)16-7-17(10)5-8-2-1-3-9(4-8)18(19)20/h1-4,6-7H,5H2 |
InChI Key |
CQCLHLHHHFBXDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C2C(=NC=N3)Cl |
Origin of Product |
United States |
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